4-chloro-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOL-5-CARBOXYLIC ACID
- 3(5)-SUBSTITUTED PYRAZOLES
- IMIDAZOLE CONTAINING COMPOUNDS
Uniqueness
4-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, a sulfonamide group, and a pyrazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H16ClN7O4S2 |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16ClN7O4S2/c1-25-13(12(18)9-21-25)15(26)23-17(30)22-10-3-5-11(6-4-10)31(27,28)24-14-16(29-2)20-8-7-19-14/h3-9H,1-2H3,(H,19,24)(H2,22,23,26,30) |
InChI Key |
IZIKUPRXNPTSTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Origin of Product |
United States |
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